

A Guide to the Comprehensive Structural Elucidation of 3',4'-Dimethyl-3-phenylpropiophenone

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Compound of Interest

Compound Name:	3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE
CAS No.:	158511-72-9
Cat. No.:	B1360492

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Foreword: A Logic-Driven Approach to Molecular Characterization

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide eschews a rigid, templated methodology in favor of a fluid, logic-driven workflow tailored to the specific structural features of the target molecule: **3',4'-dimethyl-3-phenylpropiophenone**. Our approach is not merely a sequence of analytical techniques but a narrative of scientific inquiry. Each step is chosen for the specific question it answers, and the collective data culminates in a self-validating conclusion. As researchers and drug development professionals, our goal is not just to acquire data, but to build an unshakeable case for a molecular structure. This document serves as a detailed protocol and a strategic blueprint for achieving that certainty.

The Subject: Deconstructing the Structural Hypothesis

Our target molecule is **3',4'-dimethyl-3-phenylpropiophenone**. A plausible synthetic pathway, such as the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-phenylpropanoyl chloride, provides the initial, testable hypothesis for its structure.^[1] This proposed structure contains several key features that will guide our analytical strategy:

- **An Aromatic Ketone:** The conjugated carbonyl group is a strong chromophore and will produce distinct signals in IR, UV-Vis, and ¹³C NMR spectroscopy.
- **Two Phenyl Rings:** One is substituted at the 3' and 4' positions with methyl groups, while the other is attached to a stereocenter. Their distinct substitution patterns will be differentiable by NMR.
- **A Propiophenone Backbone:** The three-carbon chain connecting the two aromatic systems.
- **A Chiral Center:** The carbon at position 3 (C3) is a stereocenter, which will induce diastereotopicity in the adjacent methylene (CH₂) protons, a key feature to be observed in ¹H NMR.

Below is the hypothesized structure with a numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Hypothesized structure of **3',4'-dimethyl-3-phenylpropiophenone**.

Mass Spectrometry (MS): Establishing the Molecular Formula and Core Fragments

Causality: Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy, serving as the foundational check for our structural hypothesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

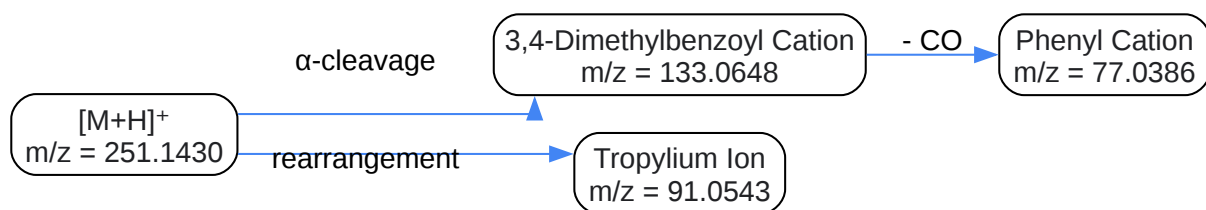
- **Sample Preparation:** Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **Analysis Mode:** Operate in positive ion mode to favor the formation of the protonated molecule $[M+H]^+$.
- **Data Acquisition:** Acquire the full scan spectrum over a mass range of m/z 50-500. Ensure the mass resolution is set to $>10,000$ to allow for accurate mass measurement.
- **Fragmentation Analysis (MS/MS):** Select the $[M+H]^+$ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. This is crucial for substantiating the proposed structure.

Expected Data and Interpretation

The molecular formula for **3',4'-dimethyl-3-phenylpropiophenone** is $C_{17}H_{18}O$.

Parameter	Expected Value	Significance
Molecular Formula	C ₁₇ H ₁₈ O	Foundation of the structure.
Exact Mass	250.1358 u	Calculated for C ₁₇ H ₁₈ O.
[M+H] ⁺ (HRMS)	251.1430 m/z	The experimentally observed value should match this within a few ppm.
Key Fragment 1 (MS/MS)	133.0648 m/z (C ₉ H ₉ O ⁺)	Corresponds to the 3,4-dimethylbenzoyl cation from α-cleavage. [2] [3]
Key Fragment 2 (MS/MS)	105.0704 m/z (C ₇ H ₅ O ⁺)	Loss of two methyl groups from fragment 1.
Key Fragment 3 (MS/MS)	91.0543 m/z (C ₇ H ₇ ⁺)	Tropylium ion, characteristic of compounds with a benzyl moiety.
Key Fragment 4 (MS/MS)	77.0386 m/z (C ₆ H ₅ ⁺)	Phenyl cation, from loss of CO from the benzoyl cation. [2]

The dominant fragmentation pathway for propiophenones is α-cleavage adjacent to the carbonyl group.[\[2\]](#) This predictable fragmentation provides a powerful validation tool. The observation of the 3,4-dimethylbenzoyl cation at m/z 133.0648 would be strong evidence for the right-hand side of the molecule.



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Caption: Expected primary fragmentation pathways in MS/MS analysis.

Infrared (IR) and UV-Vis Spectroscopy: Confirming the Chromophore

Causality: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups and the conjugated system. IR spectroscopy provides a rapid and definitive fingerprint of the functional groups, while UV-Vis spectroscopy confirms the electronic nature of the conjugated aromatic ketone system.

Protocol: FT-IR and UV-Vis Spectroscopy

- FT-IR: Obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and provides high-quality data. Acquire the spectrum from 4000 to 400 cm^{-1} .
- UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol). Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer.

Expected Data and Interpretation

Spectroscopy	Expected Absorption	Structural Assignment	Reference
FT-IR	~1685 cm ⁻¹ (strong, sharp)	C=O stretch of an aromatic ketone. The frequency is lowered from ~1715 cm ⁻¹ due to conjugation.	[4][5]
FT-IR	3100-3000 cm ⁻¹	Aromatic C(sp ²)-H stretch.	
FT-IR	3000-2850 cm ⁻¹	Aliphatic C(sp ³)-H stretch.	
FT-IR	~1600, ~1475 cm ⁻¹	Aromatic C=C ring stretching.	
FT-IR	~1260 cm ⁻¹	C-CO-C stretch and bending, characteristic of aromatic ketones.	[4]
UV-Vis	λ_{\max} ~250-280 nm	Strong $\pi \rightarrow \pi^*$ transition of the benzoyl chromophore.	[6][7]
UV-Vis	λ_{\max} ~320-350 nm	Weaker $n \rightarrow \pi^*$ transition of the carbonyl group.	[6][8]

The presence of a strong absorption band below 1700 cm⁻¹ in the IR spectrum is a crucial piece of evidence confirming the conjugated ketone.[9] The UV-Vis spectrum complements this by verifying the presence of an extended electronic system involving the carbonyl and the 3,4-dimethylphenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: MS, IR, and UV-Vis have confirmed the molecular formula and the core functional groups. Now, we must assemble these pieces into a definitive structure. NMR spectroscopy is the unparalleled tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom in the molecule.

Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
- Experiments: Acquire the following spectra:
 - ^1H NMR (Proton)
 - ^{13}C NMR (Carbon, proton-decoupled)
 - 2D COSY (^1H - ^1H Correlation Spectroscopy)
 - 2D HSQC (Heteronuclear Single Quantum Coherence)
 - 2D HMBC (Heteronuclear Multiple Bond Correlation)

Expected Data and Interpretation

^1H NMR (500 MHz, CDCl_3): Predicted Chemical Shifts

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Aromatic (unsub. Ph)	7.20 - 7.40	Multiplet	5H	Standard chemical shift for a monosubstituted benzene ring.
H-2', H-6' (dimethyl-Ph)	7.60 - 7.80	Multiplet	2H	Protons ortho to the carbonyl group are deshielded.
H-5' (dimethyl-Ph)	~7.25	Doublet	1H	Standard aromatic proton.
C3-H (methine)	~4.5 - 4.8	Triplet (or dd)	1H	Benzylic proton deshielded by the phenyl group. Coupled to the two C2-H protons.
C2-H (methylene)	~3.2 - 3.5	Multiplet	2H	Protons α to the carbonyl group. They are diastereotopic due to the adjacent C3 chiral center.
3'-CH ₃ and 4'-CH ₃	~2.35	Singlet	6H	Methyl groups on an aromatic ring. May appear as two closely spaced singlets.

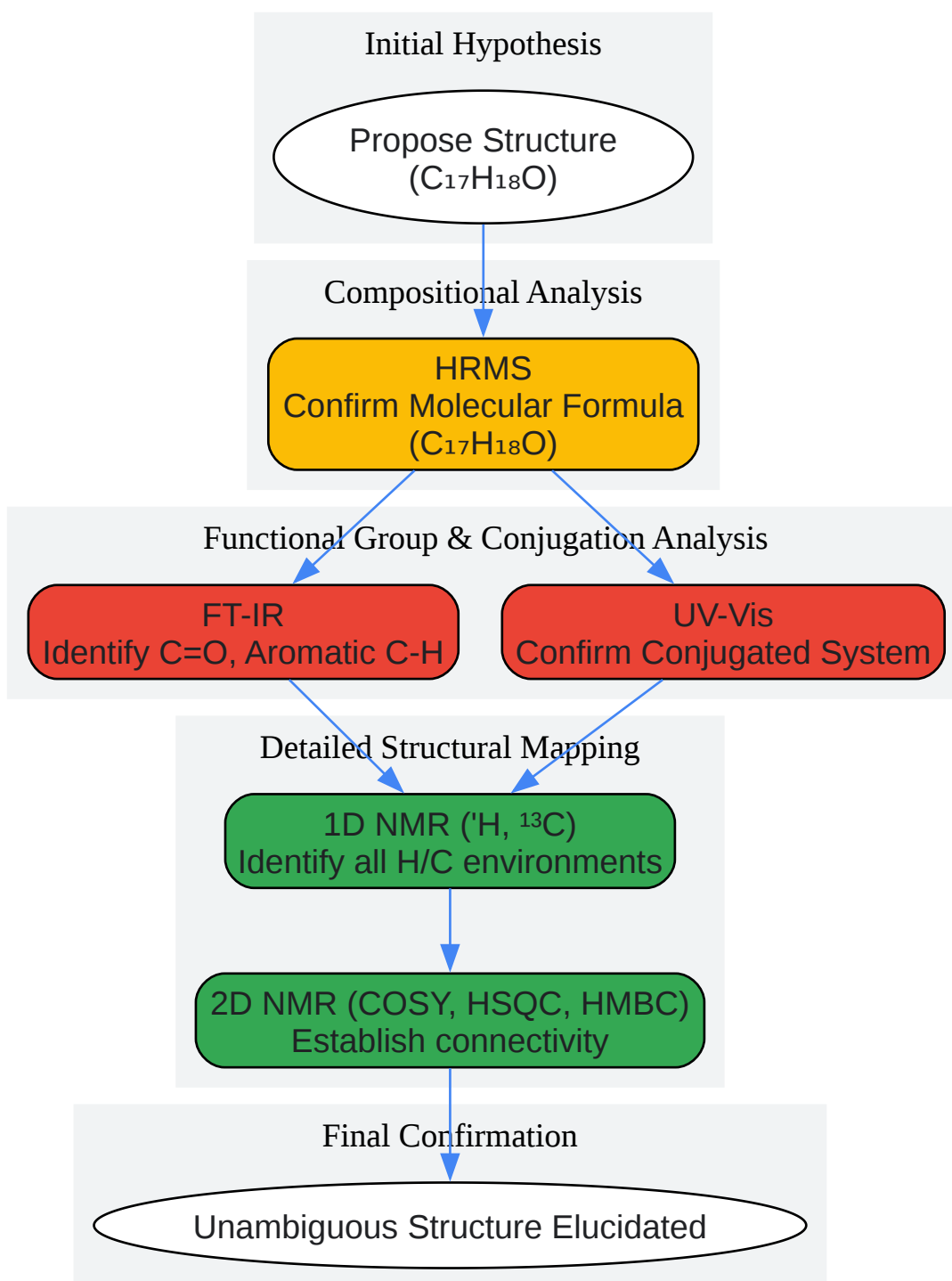
¹³C NMR (125 MHz, CDCl₃): Predicted Chemical Shifts

Carbon Assignment	Predicted δ (ppm)	Rationale
C=O	~199 - 201	Characteristic downfield shift for a ketone carbonyl.
C1' (ipso)	~135	Quaternary carbon attached to the carbonyl.
C3', C4' (ipso)	~142, ~137	Quaternary carbons bearing methyl groups.
Aromatic CHs	126 - 133	Range for protonated aromatic carbons.
C3 (methine)	~45 - 50	Benzylic carbon.
C2 (methylene)	~35 - 40	Carbon α to the carbonyl.
-CH ₃	~20	Aromatic methyl carbons.

2D NMR: Connecting the Dots

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. It is the most trustworthy method for confirming connectivity.

- COSY (¹H-¹H Correlation): This experiment will be critical to confirm the -CH(Ph)-CH₂-C(=O)- spin system. A clear correlation will be observed between the methine proton (C3-H) and the two diastereotopic methylene protons (C2-H).



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